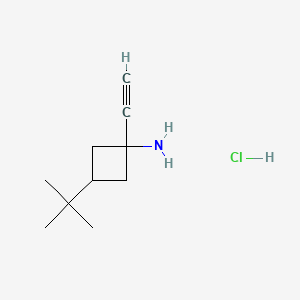
1-(Bromomethyl)-1-propoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-propoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a propoxy group
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-propoxycyclohexane typically involves the bromomethylation of 1-propoxycyclohexane. One common method includes the reaction of 1-propoxycyclohexane with paraformaldehyde and hydrobromic acid. This reaction proceeds under acidic conditions, leading to the formation of the bromomethyl group on the cyclohexane ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and minimizing byproducts through controlled reaction conditions and the use of catalysts.
Chemical Reactions Analysis
1-(Bromomethyl)-1-propoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Bromomethyl)-1-propoxycyclohexane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-propoxycyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-(Bromomethyl)-1-propoxycyclohexane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-propoxycyclohexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive due to the higher leaving group ability of bromine compared to chlorine.
1-(Bromomethyl)-1-methoxycyclohexane: This compound has a methoxy group instead of a propoxy group. The longer alkyl chain in the propoxy group can influence the compound’s solubility and reactivity.
1-(Bromomethyl)-1-ethoxycyclohexane: Similar to the methoxy derivative but with an ethoxy group.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propoxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
UIGGRTAVUSTMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
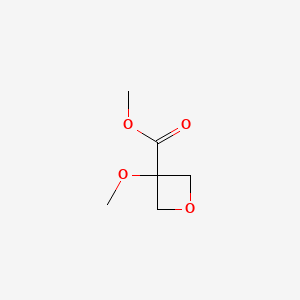
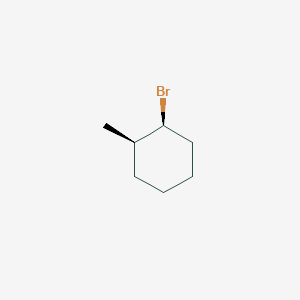
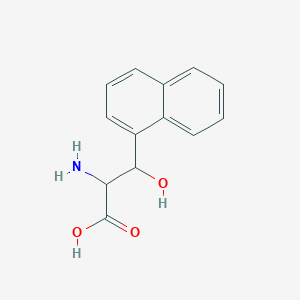
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione](/img/structure/B13483675.png)
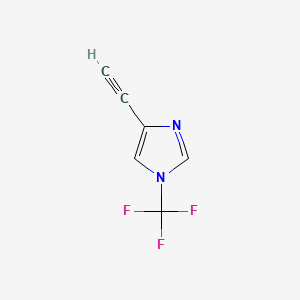
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)
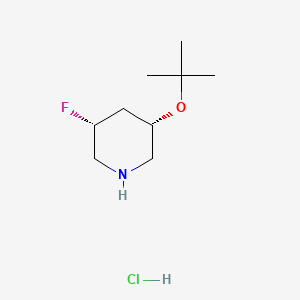
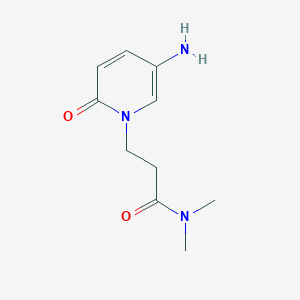
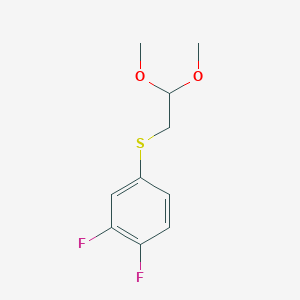
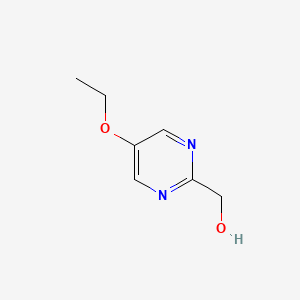
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
